rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanamine hydrochloride, trans: is a chemical compound that features a cyclopropyl group attached to a methanamine moiety, with a bromothiophene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanamine hydrochloride, trans typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the bromothiophene group. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the bromothiophene moiety, often using nucleophilic reagents under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanamine hydrochloride, trans can be used as a probe to study the interactions between small molecules and biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, this compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanamine hydrochloride, trans involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues, while the cyclopropyl group may confer rigidity and influence the overall binding affinity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
- rac-1-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-2-chloroethan-1-one
- rac-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid
- rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one
Uniqueness: rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanamine hydrochloride, trans is unique due to its specific stereochemistry and the presence of the bromothiophene group. This combination of features imparts distinct reactivity and binding properties, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H11BrClNS |
---|---|
Molekulargewicht |
268.60 g/mol |
IUPAC-Name |
[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10BrNS.ClH/c9-8-2-1-7(11-8)6-3-5(6)4-10;/h1-2,5-6H,3-4,10H2;1H/t5-,6+;/m0./s1 |
InChI-Schlüssel |
OCIBZSOXVPGWLY-RIHPBJNCSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1C2=CC=C(S2)Br)CN.Cl |
Kanonische SMILES |
C1C(C1C2=CC=C(S2)Br)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.